molecular formula C13H18O3S B12789888 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate CAS No. 63064-32-4

2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate

Cat. No.: B12789888
CAS No.: 63064-32-4
M. Wt: 254.35 g/mol
InChI Key: KFJBZURNXUCBEB-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a 1-methylcyclopropyl group attached to an ethyl chain, which is further linked to a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 1-methylcyclopropyl ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1-Methylcyclopropyl ethanol+4-Methylbenzenesulfonyl chloride2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate+HCl\text{1-Methylcyclopropyl ethanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Methylcyclopropyl ethanol+4-Methylbenzenesulfonyl chloride→2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, such as temperature and pressure, and allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted products like ethers, thioethers, and amines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
  • 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate

Uniqueness

2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

63064-32-4

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

2-(1-methylcyclopropyl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O3S/c1-11-3-5-12(6-4-11)17(14,15)16-10-9-13(2)7-8-13/h3-6H,7-10H2,1-2H3

InChI Key

KFJBZURNXUCBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2(CC2)C

Origin of Product

United States

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